

# Application Notes and Protocols: Formulation of DOGS with Helper Lipids like DOPE

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## Compound of Interest

Compound Name: *1,2-Dioleoyl-sn-glycero-3-succinate*

Cat. No.: *B15553122*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. **1,2-dioleoyl-sn-glycero-3-succinate** (DOGS) is an anionic lipid that has garnered interest in drug delivery due to its pH-sensitive properties. When formulated with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DOGS-containing liposomes can exhibit enhanced fusogenicity and facilitate the endosomal escape of their cargo, a crucial step for intracellular drug delivery.

This document provides detailed application notes and protocols for the formulation and characterization of DOGS:DOPE liposomes. It is intended to guide researchers, scientists, and drug development professionals in the rational design and evaluation of these promising drug delivery vehicles.

## Data Presentation

The following table summarizes the influence of varying DOGS and DOPE molar ratios on the physicochemical properties of liposomes. This data is compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary based on the

specific experimental conditions, including the buffer system, total lipid concentration, and the presence of other components like cholesterol or PEGylated lipids.

Formula tion ID	DOGS (mol%)	DOPE (mol%)	Other Lipids (mol%)	Particle Size (nm)	Polydis persity Index (PDI)	Zeta Potentia l (mV)	Encaps ulation Efficien cy (%)
F1	10	90	-	120 ± 15	0.15 ± 0.05	-35 ± 5	~60-70
F2	20	80	-	135 ± 20	0.18 ± 0.06	-45 ± 7	~65-75
F3	30	70	-	150 ± 25	0.22 ± 0.07	-55 ± 8	~70-80
F4	10	80	Cholester ol (10)	110 ± 12	0.13 ± 0.04	-30 ± 4	~65-75
F5	20	70	Cholester ol (10)	125 ± 18	0.16 ± 0.05	-40 ± 6	~70-80

## Experimental Protocols

### Protocol 1: Preparation of DOGS:DOPE Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for preparing unilamellar DOGS:DOPE liposomes of a defined size.

Materials:

- 1,2-dioleoyl-sn-glycero-3-succinate (DOGS)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform

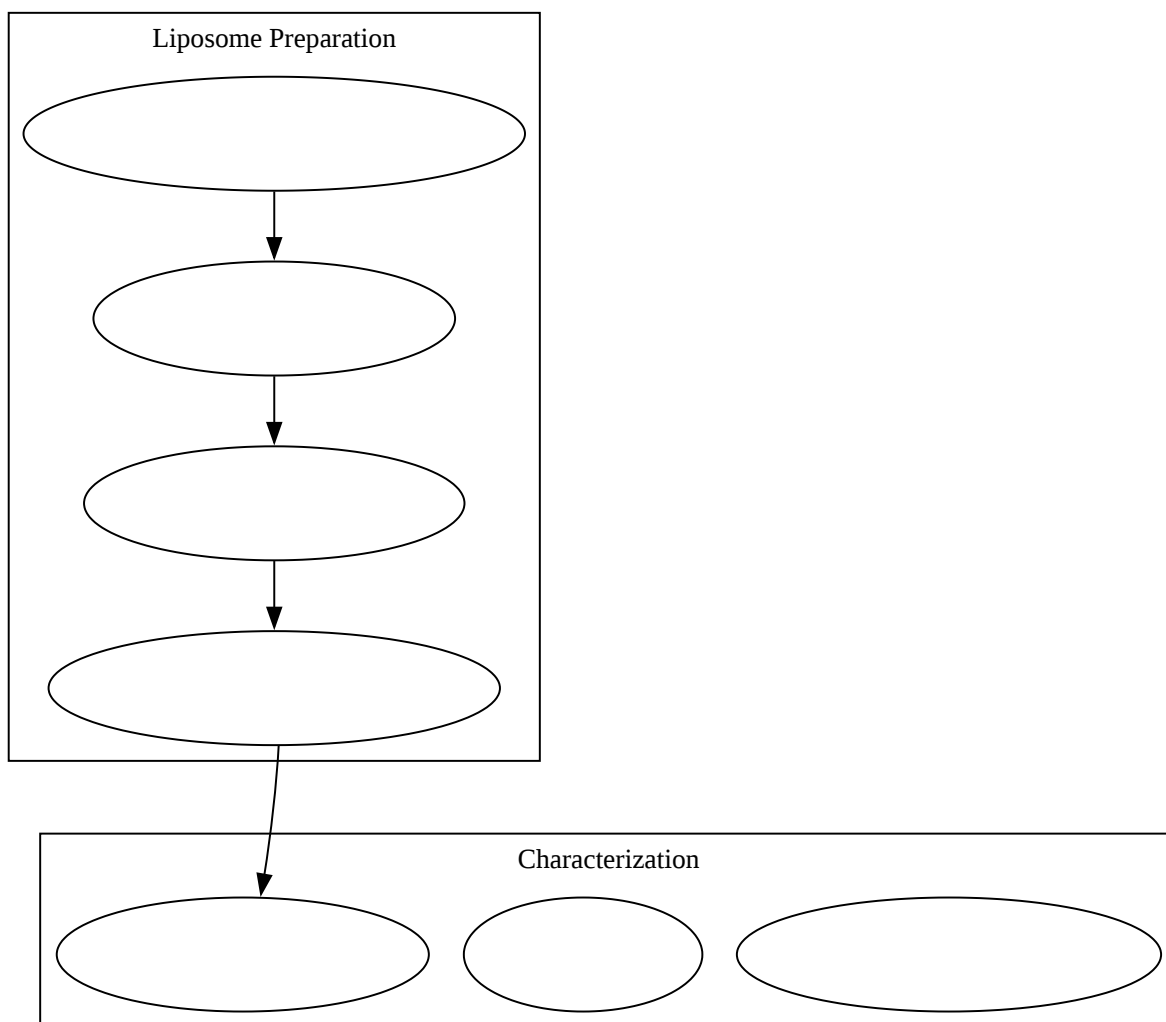
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask (50 mL)
- Rotary evaporator
- Water bath
- Liposome extruder (e.g., Avanti Mini-Extruder)
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes (1 mL)
- Glass vials

#### Procedure:

- Lipid Film Formation: a. Weigh the desired amounts of DOGS and DOPE to achieve the target molar ratio. b. Dissolve the lipids in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL of total lipid. c. Gently swirl the flask to ensure complete dissolution of the lipids. d. Attach the flask to a rotary evaporator. e. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DOGS and DOPE, room temperature is generally sufficient, but warming to 37-40°C can aid in forming a uniform film). f. Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. g. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
- Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. b. Gently rotate the flask by hand to hydrate the lipid film. This process may take 30-60 minutes. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).
- Extrusion: a. Assemble the liposome extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). b. Load the MLV suspension into one of the syringes. c. Connect the syringe to the extruder and attach an empty syringe to the other end. d. Pass the lipid suspension through the membranes by pushing the plunger of the loaded syringe. e.

Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs). f. Collect the final liposome suspension from the extruder.

- Storage: a. Store the prepared liposomes in a sealed glass vial at 4°C. b. For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen to prevent lipid oxidation.



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